3-Methyl-3,4-dihydroisoquinoline
Overview
Description
3-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a nitrogen-containing six-membered ring, with a methyl group attached to the third carbon atom. This structural motif is significant in medicinal chemistry due to its biological activity and potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Visible Light-Catalyzed Synthesis: One method involves a metal-free, visible light-catalyzed reaction.
N-Alkylation and Oxidation: Another efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced isoquinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products:
Scientific Research Applications
3-Methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. For example, it may modulate the activity of neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic benefits in psychiatric and neurological disorders .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Shares the core structure but lacks the methyl group at the third position.
N-Alkylated 3,4-Dihydroisoquinolinones: These compounds have alkyl groups attached to the nitrogen atom, providing different biological and chemical properties.
1-Substituted 3,4-Dihydroisoquinoline: These derivatives have various substituents at the first position, leading to diverse pharmacological activities.
Uniqueness: 3-Methyl-3,4-dihydroisoquinoline is unique due to the presence of the methyl group at the third position, which can influence its biological stability and activity. This structural feature can enhance its potential as a therapeutic agent and its utility in synthetic chemistry.
Biological Activity
3-Methyl-3,4-dihydroisoquinoline (DIQ) is a compound of increasing interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a bicyclic compound characterized by a fused isoquinoline and cyclohexene structure. Its molecular formula is , and it can exist in various forms, including hydrochloride salts, which enhance its solubility and stability for biological assays.
Biological Activities
1. Smooth Muscle Contractility
Recent studies have highlighted the effects of DIQ on smooth muscle (SM) contractility. The compound has been shown to modulate calcium currents by influencing muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, at a concentration of 50 μM, DIQ significantly reduced the strength of calcium-dependent contractions in isolated SM tissues. This effect is attributed to the activation of voltage-gated L-type calcium channels and the modulation of intracellular calcium levels .
2. Neuropharmacological Effects
DIQ has demonstrated notable neuropharmacological activity. It has been implicated in studies examining its effects on neurotransmitter systems, particularly in relation to serotonin receptor activity. Immunohistochemical analyses revealed a 47% reduction in the activity of 5-HT2A and 5-HT2B receptors in SM cells and neurons within the myenteric plexus when treated with DIQ . This suggests that DIQ may play a role in modulating neuronal excitability and synaptic transmission.
3. Antioxidant Properties
The antioxidant potential of 3,4-dihydroisoquinoline derivatives has been explored extensively. These compounds exhibit free-radical scavenging activity, which is crucial for protecting cells from oxidative stress. The structural variations in these derivatives significantly influence their biological activity, making them candidates for further pharmacological exploration .
The mechanisms underlying the biological activities of DIQ involve several pathways:
- Calcium Modulation : DIQ enhances cytosolic calcium levels through its action on L-type calcium channels, leading to increased muscle contractility .
- Receptor Interaction : The compound interacts with both mAChRs and 5-HT receptors, affecting neurotransmitter release and muscle contraction dynamics .
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage .
Case Study 1: Smooth Muscle Contraction Studies
In an experimental setup involving isolated smooth muscle preparations, researchers administered varying concentrations of DIQ. Results indicated that at higher concentrations (50 μM), there was a significant decrease in contraction strength compared to control groups. This highlights DIQ's potential as a therapeutic agent for conditions involving smooth muscle dysregulation.
Case Study 2: Neurotransmitter Modulation
A study investigating the effects of DIQ on neurotransmitter systems found that co-administration with serotonin resulted in a marked inhibition of neuronal activity in SM tissues. This suggests that DIQ may have applications in treating disorders related to serotonin signaling .
Data Summary
Activity | Effect | Mechanism |
---|---|---|
Smooth Muscle Contractility | Reduced contraction strength | Calcium channel modulation |
Neuropharmacological Effects | Decreased receptor activity (5-HT2A/2B) | Interaction with serotonin receptors |
Antioxidant Activity | Free-radical scavenging | Chemical structure-dependent |
Properties
IUPAC Name |
3-methyl-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHXJMZMGXQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301496 | |
Record name | 3,4-Dihydro-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-78-5 | |
Record name | 3,4-Dihydro-3-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14123-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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